2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid (CAS 162096-54-0), frequently designated in regulatory contexts as Fexofenadine Impurity 3 or MCDA-I, is a highly specialized analytical reference standard and synthetic building block. Characterized by a conformationally restricted cyclopropyl ketone moiety coupled to an alpha,alpha-dimethylphenylacetic acid core, it is fundamentally distinct from standard open-chain alkyl halides. In pharmaceutical procurement, it is primarily sourced for critical Quality Control (QC) and Analytical Method Validation (AMV) in compliance with USP and EP guidelines for Fexofenadine manufacturing. Additionally, its pre-formed cyclopropyl ring makes it a high-value precursor for the targeted synthesis of rigidified terfenadine and fexofenadine analogs, bypassing the low-yield cyclization steps required by conventional chlorobutyryl intermediates [1].
Substituting this exact compound with its uncyclized precursor, 4-(4-chlorobutyryl)-alpha,alpha-dimethylphenylacetic acid (Fexofenadine Impurity 24), or its methyl ester derivative (CAS 880088-78-8) critically compromises analytical and synthetic workflows. In regulatory HPLC/LC-MS profiling, the cyclopropyl ring dictates a unique chromatographic retention time and ionization profile; using an open-chain analog fails to satisfy ICH requirements for quantifying this specific base-catalyzed manufacturing side-product. For synthetic applications, attempting in situ base-mediated cyclization of the chlorobutyryl precursor often leads to competing hydrolysis and polymerization, drastically reducing yields. Procuring the exact free-acid cyclopropyl compound is mandatory for ensuring precise analytical calibration and efficient downstream coupling [1].
When validating purity methods for Fexofenadine, utilizing the exact 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid standard ensures accurate peak identification, whereas relying on uncyclized precursors fails to represent true manufacturing side-products [1].
| Evidence Dimension | Chromatographic peak resolution (Rs) and Relative Retention Time (RRT) |
| Target Compound Data | Provides baseline resolution (Rs > 2.0) with a distinct RRT relative to the Fexofenadine API. |
| Comparator Or Baseline | Uncyclized precursor (Impurity 24) or crude API mixtures. |
| Quantified Difference | Exact standard allows precise quantification with Rs > 2.0; crude mixtures or surrogate markers fail to isolate the specific cyclopropyl degradation peak, leading to integration errors of >15%. |
| Conditions | Reversed-phase HPLC/LC-MS using pharmacopeial mobile phases. |
Essential for passing stringent ICH and FDA regulatory audits requiring exact quantification of specific manufacturing side-products.
In the synthesis of conformationally restricted antihistamines, employing this pre-cyclized building block bypasses the problematic base-mediated cyclization step required by standard chlorobutyryl intermediates, significantly improving overall reaction efficiency [1].
| Evidence Dimension | Target yield of cyclopropyl-containing antihistamine analogs. |
| Target Compound Data | Direct coupling of the pre-formed cyclopropyl ketone yields >90% of the target restricted analog. |
| Comparator Or Baseline | 4-(4-chlorobutyryl)-alpha,alpha-dimethylphenylacetic acid (requiring in situ base-catalyzed cyclization). |
| Quantified Difference | >20-30% higher overall yield by eliminating the inefficient, side-reaction-prone cyclization step. |
| Conditions | Base-mediated coupling with functionalized piperidines. |
Procuring the pre-cyclized building block significantly reduces raw material waste and purification bottlenecks in medicinal chemistry workflows.
For biological assays and dissolution testing, the free carboxylic acid form perfectly matches the pH-dependent solubility profile of the final API, unlike its methyl ester counterpart which requires disruptive solvent modifications [1].
| Evidence Dimension | Mobile phase and biological buffer compatibility. |
| Target Compound Data | The free carboxylic acid dissolves readily in standard aqueous buffers (pH 3.0 - 7.4). |
| Comparator Or Baseline | 4-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid methyl ester (CAS 880088-78-8). |
| Quantified Difference | Eliminates the need for organic co-solvents or pre-assay ester hydrolysis, which introduces a 10-20% variability in concentration accuracy. |
| Conditions | Aqueous buffered solutions for dissolution testing or bioassays. |
Ensures that the reference standard behaves identically to the API in aqueous environments, preventing costly analytical discrepancies.
As a strictly defined impurity standard (Fexofenadine Impurity 3), this compound is indispensable for analytical laboratories validating reversed-phase HPLC methods for Fexofenadine commercial production. It enables the precise quantification of base-catalyzed cyclization side-products, ensuring compliance with ICH Q2(R1) validation guidelines and supporting Abbreviated New Drug Applications (ANDA) [1].
In medicinal chemistry, the pre-formed cyclopropyl ring serves as a rigidified scaffold. Procuring this specific building block allows researchers to directly couple piperidine derivatives without navigating the low-yielding, base-mediated cyclization of chlorobutyryl precursors, streamlining the discovery of novel H1-receptor antagonists[2].
For forced degradation studies and stability testing of pharmaceutical formulations, this free-acid compound acts as a precise mass-spectrometry reference. It allows analysts to definitively distinguish cyclopropyl-containing degradants from uncyclized or esterified artifacts, ensuring accurate shelf-life determinations [1].